Acide 1,1'-ferrocényldiboronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

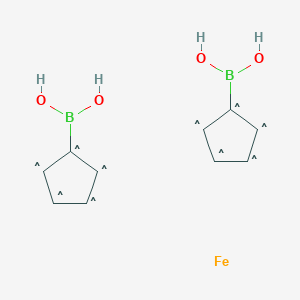

1,1’-Ferrocenediboronic acid is an organometallic compound that features a ferrocene core with two boronic acid groups attached to the cyclopentadienyl rings

Applications De Recherche Scientifique

1,1’-Ferrocenediboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organometallic compounds and as a ligand in catalysis.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1’-Ferrocenediboronic acid can be synthesized through several methods. One common approach involves the reaction of ferrocene with boronic acid derivatives. For instance, the reaction of ferrocene with bis(pinacolato)diboron in the presence of a palladium catalyst can yield 1,1’-ferrocenediboronic acid . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 1,1’-ferrocenediboronic acid are not well-documented, the general principles of organometallic synthesis and boronic acid chemistry can be applied. Industrial production would likely involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis, with additional steps for purification and quality control.

Analyse Des Réactions Chimiques

Types of Reactions

1,1’-Ferrocenediboronic acid undergoes various chemical reactions, including:

Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

Reduction: The boronic acid groups can be reduced to form boronates.

Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as ferric chloride or silver nitrate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Palladium catalysts, such as palladium(II) acetate, are used in Suzuki-Miyaura reactions, often with bases like potassium carbonate.

Major Products Formed

Oxidation: Ferrocenium salts.

Reduction: Boronate esters.

Substitution: Various substituted ferrocene derivatives, depending on the coupling partner used.

Mécanisme D'action

The mechanism of action of 1,1’-ferrocenediboronic acid involves its ability to form stable complexes with various metal ions and organic molecules. The boronic acid groups can interact with diols and other Lewis bases, facilitating the formation of boronate esters. The ferrocene core provides redox activity, allowing the compound to participate in electron transfer processes. These properties make it a versatile compound for applications in catalysis, sensing, and materials science .

Comparaison Avec Des Composés Similaires

1,1’-Ferrocenediboronic acid can be compared to other ferrocene derivatives and boronic acids:

Ferrocene: The parent compound, ferrocene, lacks the boronic acid groups and thus has different reactivity and applications.

1,1’-Dibromoferrocene: Similar in structure but with bromine atoms instead of boronic acid groups, leading to different chemical properties and uses.

Phenylboronic acid: A simpler boronic acid that lacks the ferrocene core, used primarily in organic synthesis and sensing applications.

The uniqueness of 1,1’-ferrocenediboronic acid lies in its combination of a redox-active ferrocene core with reactive boronic acid groups, enabling a wide range of chemical transformations and applications .

Activité Biologique

1,1'-Ferrocenediboronic acid (FcB(OH)₂) is a significant compound in organometallic chemistry, particularly due to its unique structural properties and potential biological applications. This compound features two boronic acid groups attached to a ferrocene moiety, which enhances its reactivity and interaction with biological systems. Recent studies have explored its various biological activities, including anticancer, antibacterial, and antiviral properties.

Structural Characteristics

The structural formula of 1,1'-ferrocenediboronic acid can be represented as follows:

This structure allows for the formation of complexes with various biomolecules, contributing to its biological activity.

Anticancer Activity

Research has indicated that 1,1'-ferrocenediboronic acid exhibits promising anticancer properties. A study demonstrated that the compound showed significant cytotoxic effects against various cancer cell lines, including murine solid tumor systems (Ca755) with IC50 values below 10 μM, indicating potent activity .

Table 1: Cytotoxicity of 1,1'-Ferrocenediboronic Acid Against Cancer Cell Lines

Antibacterial Activity

The antibacterial effects of 1,1'-ferrocenediboronic acid have also been investigated. The compound exhibited activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antibacterial Activity of 1,1'-Ferrocenediboronic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL |

Antiviral Activity

In addition to its anticancer and antibacterial properties, preliminary studies suggest that 1,1'-ferrocenediboronic acid may possess antiviral activity. The compound has shown potential in inhibiting viral replication in vitro, although further studies are required to elucidate the specific mechanisms involved.

The biological activity of 1,1'-ferrocenediboronic acid can be attributed to several mechanisms:

- Interaction with Biological Targets : The boronic acid groups can form reversible covalent bonds with diols present in biomolecules like sugars and nucleotides.

- Metal Coordination : The ferrocene moiety can interact with metal-binding sites in proteins, potentially altering their function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of 1,1'-ferrocenediboronic acid:

- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that treatment with FcB(OH)₂ led to a significant reduction in cell viability in MCF-7 breast cancer cells through ROS-mediated pathways .

- Antibacterial Efficacy Against MRSA : Research indicated that FcB(OH)₂ effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) growth at sub-micromolar concentrations .

Propriétés

Numéro CAS |

32841-83-1 |

|---|---|

Formule moléculaire |

C10H22B2FeO4 |

Poids moléculaire |

283.8 g/mol |

Nom IUPAC |

cyclopentylboronic acid;iron |

InChI |

InChI=1S/2C5H11BO2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5,7-8H,1-4H2; |

Clé InChI |

ZOWJSYGJTHDBDY-UHFFFAOYSA-N |

SMILES |

B([C]1[CH][CH][CH][CH]1)(O)O.B([C]1[CH][CH][CH][CH]1)(O)O.[Fe] |

SMILES canonique |

B(C1CCCC1)(O)O.B(C1CCCC1)(O)O.[Fe] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.